
1-(4-methylphenyl)but-3-enyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylphenyl)but-3-enyl acetate is an organic compound that belongs to the class of esters Esters are known for their pleasant fragrances and are often used in the flavor and fragrance industry This particular compound features a but-3-enyl group attached to an acetate moiety, with a 4-methylphenyl group as a substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylphenyl)but-3-enyl acetate typically involves the esterification of 1-(4-methylphenyl)but-3-en-1-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
化学反応の分析
Types of Reactions: 1-(4-Methylphenyl)but-3-enyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(4-methylphenyl)but-3-enoic acid or 1-(4-methylphenyl)butan-3-one.
Reduction: Formation of 1-(4-methylphenyl)but-3-en-1-ol.
Substitution: Formation of various substituted esters or ethers.
科学的研究の応用
1-(4-Methylphenyl)but-3-enyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
作用機序
The mechanism of action of 1-(4-methylphenyl)but-3-enyl acetate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s potential anti-inflammatory effects could be linked to the inhibition of pro-inflammatory mediators and enzymes.
類似化合物との比較
1-(4-Methylphenyl)but-3-en-1-ol: The alcohol precursor to the acetate ester.
1-(4-Methylphenyl)but-3-enoic acid: The oxidized form of the compound.
1-(4-Methylphenyl)butan-3-one: A ketone derivative formed through oxidation.
Uniqueness: 1-(4-Methylphenyl)but-3-enyl acetate stands out due to its ester functional group, which imparts unique chemical properties and potential applications. Its pleasant aroma makes it particularly valuable in the flavor and fragrance industry, distinguishing it from its alcohol, acid, and ketone counterparts.
特性
分子式 |
C13H16O2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC名 |
1-(4-methylphenyl)but-3-enyl acetate |
InChI |
InChI=1S/C13H16O2/c1-4-5-13(15-11(3)14)12-8-6-10(2)7-9-12/h4,6-9,13H,1,5H2,2-3H3 |
InChIキー |
NBXIDWCROBCCSS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(CC=C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



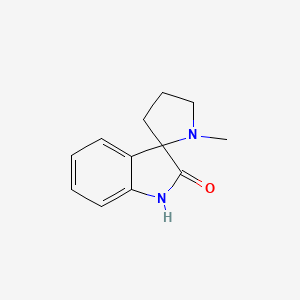
![N-[2-[(2-Chloro-6-cyano-4-nitrophenyl)azo]-5-[(3-methoxybutyl)(2-methoxyethyl)amino]phenyl]acetamide](/img/structure/B13805125.png)
![5-[(Trimethylsilyl)oxy]isoquinoline](/img/structure/B13805128.png)
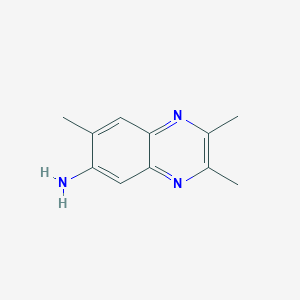
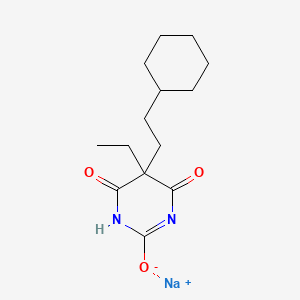
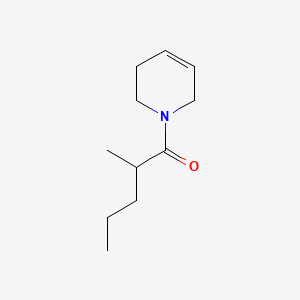
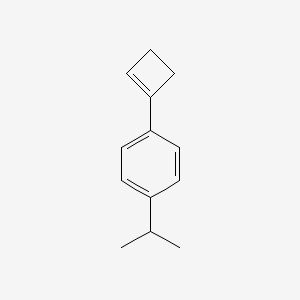
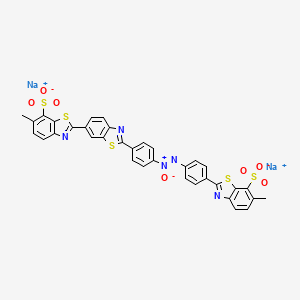
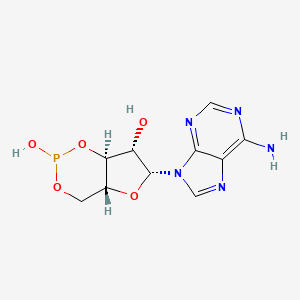
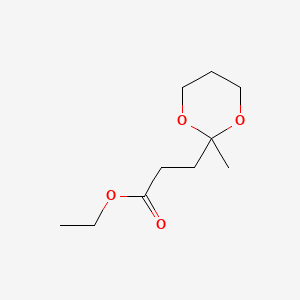
![7,8-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13805178.png)

![tert-Butyl(dimethyl)silyl 3-([tert-butyl(dimethyl)silyl]oxy)propanoate](/img/structure/B13805192.png)
